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Compound of Interest

Compound Name: ARL67156

Cat. No.: B15611179 Get Quote

For researchers in pharmacology, neuroscience, and immunology, understanding the nuanced

roles of extracellular ATP and its degradation products is paramount. The choice of tools to

manipulate ATP levels can significantly impact experimental outcomes. This guide provides a

detailed comparison of two commonly used agents in ATP degradation studies: ARL67156, a

competitive inhibitor of ectonucleotidases, and apyrase, an ATP-degrading enzyme. This

analysis is intended to assist researchers, scientists, and drug development professionals in

selecting the appropriate tool for their specific research needs.

Mechanism of Action
ARL67156 is a synthetic analog of ATP that acts as a competitive inhibitor of certain

ectonucleotidases, the enzymes responsible for the hydrolysis of extracellular nucleotides.[1][2]

[3] Specifically, it is recognized as a weak competitive inhibitor of Nucleoside Triphosphate

Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide

Pyrophosphatase/Phosphodiesterase-1 (NPP1).[1][2][4] By binding to the active site of these

enzymes, ARL67156 prevents the breakdown of ATP and, in some systems, more potently

inhibits the degradation of ADP.[5][6] This leads to a prolongation of ATP's effects on purinergic

P2 receptors.[2][3]

Apyrase, on the other hand, is an enzyme (ATP-diphosphohydrolase) that actively catalyzes

the sequential hydrolysis of ATP to adenosine monophosphate (AMP) and inorganic phosphate

(Pi).[7][8][9] It first converts ATP to ADP, and then ADP to AMP.[8][10] Unlike ARL67156 which

inhibits ATP breakdown, apyrase directly removes extracellular ATP and ADP from the system.
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[11] Apyrases are calcium-activated enzymes and can be sourced from various organisms,

such as potatoes, or produced recombinantly.[7][8][9]

Quantitative Performance Data
The following table summarizes the key quantitative parameters for ARL67156 and apyrase,

providing a basis for comparing their efficacy and specificity.

Parameter ARL67156 Apyrase Source

Target(s)
NTPDase1 (CD39),

NTPDase3, NPP1

Extracellular ATP and

ADP
[1][2][8]

Mechanism Competitive Inhibition Enzymatic Hydrolysis [2][3][8]

Ki for human

NTPDase1
11 ± 3 µM Not Applicable [2][4]

Ki for human

NTPDase3
18 ± 4 µM Not Applicable [2][4]

Ki for human NPP1 12 ± 3 µM Not Applicable [2][4]

pIC50 (human blood) 4.62 Not Applicable [12]

Substrate Specificity

Can be more potent

against ADP

degradation in some

tissues

Hydrolyzes ATP and

ADP, as well as other

nucleoside

triphosphates and

diphosphates

[5][7][13]

Cofactors Not Applicable

Requires Ca2+ (or

Mg2+ with reduced

activity)

[7][8]

Signaling Pathways and Experimental Workflows
The diagrams below illustrate the purinergic signaling pathway affected by these two molecules

and a typical experimental workflow for their comparative analysis.
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Figure 1: Purinergic signaling pathway modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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